Methyl 2-cyanofuran-3-carboxylate
CAS No.: 175352-96-2
Cat. No.: VC0071315
Molecular Formula: C7H5NO3
Molecular Weight: 151.121
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175352-96-2 |
---|---|
Molecular Formula | C7H5NO3 |
Molecular Weight | 151.121 |
IUPAC Name | methyl 2-cyanofuran-3-carboxylate |
Standard InChI | InChI=1S/C7H5NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,1H3 |
Standard InChI Key | MTVADWIXXBFYDX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(OC=C1)C#N |
Introduction
Structural Properties and Characterization
Methyl 2-cyanofuran-3-carboxylate belongs to the family of substituted furans, characterized by a five-membered aromatic ring containing an oxygen atom. The molecular structure features two key functional groups: a cyano (C≡N) group at position 2 and a methyl carboxylate (COOCH₃) at position 3 of the furan ring.
Basic Properties
The compound has a molecular formula of C₇H₅NO₃, identical to its positional isomers like methyl 5-cyanofuran-3-carboxylate and methyl 4-cyanofuran-2-carboxylate, with a molecular weight of approximately 151.12 g/mol . As a substituted furan, it possesses aromaticity and displays characteristic reactivity patterns influenced by both the electron-withdrawing cyano group and the carboxylate functionality.
Chemical Properties
Reactivity Profile
The reactivity of methyl 2-cyanofuran-3-carboxylate is significantly influenced by the presence of both the electron-withdrawing cyano group and the carboxylate ester. These functional groups create a unique electronic distribution within the molecule that affects its behavior in various chemical reactions.
The cyano group at position 2 serves as an electron-withdrawing substituent, potentially making the furan ring less electron-rich and thus less susceptible to electrophilic aromatic substitution compared to unsubstituted furans. Meanwhile, the carboxylate group at position 3 introduces another electron-withdrawing effect through resonance, further modifying the reactivity profile of the compound.
Functional Group Transformations
Both functional groups in methyl 2-cyanofuran-3-carboxylate offer potential for chemical transformations:
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The cyano group can undergo hydrolysis to form carboxylic acids or reduction to form primary amines, as demonstrated in related synthesis approaches where nitriles are converted to amines .
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The methyl ester group can be saponified to yield the corresponding carboxylic acid, similar to the procedures described for related compounds in the literature .
Synthesis Methods
Palladium-Catalyzed Cyanation
One potential approach for introducing the cyano group could be through palladium-catalyzed cyanation of an appropriate halogenated furan intermediate. This strategy is mentioned in the search results for the synthesis of related compounds: "Palladium-catalyzed cyanation of 10 generated nitrile 11" . This suggests that a similar approach might be viable for introducing a cyano group at position 2 of a 3-methoxycarbonyl furan.
Selective Functionalization
The search results describe selective dehalogenation techniques for dibrominated furan derivatives: "Selective dehalogenation of 9 using zinc metal, followed by esterification, provided 10 in good yields" . Similar selective functionalization approaches might be adapted for synthesizing methyl 2-cyanofuran-3-carboxylate from appropriate precursors.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be crucial for characterizing methyl 2-cyanofuran-3-carboxylate. Based on the structural features and insights from related compounds:
Proton Position | Expected Chemical Shift (ppm) | Multiplicity |
---|---|---|
Furan H-4 | 6.5-7.5 | Doublet |
Furan H-5 | 7.5-8.5 | Doublet |
Methyl (OCH₃) | 3.8-4.0 | Singlet |
The ¹H NMR spectrum would likely show characteristic signals for the furan ring protons at positions 4 and 5, as well as a singlet for the methyl ester group. The exact chemical shifts would be influenced by the electron-withdrawing effects of both the cyano and carboxylate groups.
For ¹³C NMR, distinctive signals would be expected for the cyano carbon (approximately 110-120 ppm), the carbonyl carbon of the ester (approximately 160-170 ppm), and the carbons of the furan ring and methyl group .
Mass Spectrometry
Mass spectrometry would show a molecular ion peak at m/z 151, corresponding to the molecular weight of C₇H₅NO₃. Fragmentation patterns would likely include the loss of the methoxy group (M-31) and other characteristic fragmentations of substituted furans.
Comparative Analysis with Positional Isomers
Structural Comparison
Methyl 2-cyanofuran-3-carboxylate differs from its positional isomers in the placement of functional groups around the furan ring. The search results provide information on two such isomers:
These positional variations result in different electronic distributions and potentially different reactivity patterns and physical properties, despite sharing the same molecular formula and weight.
Reactivity Differences
The position of substituents on the furan ring significantly influences reactivity. With the cyano group at position 2 and the carboxylate at position 3, methyl 2-cyanofuran-3-carboxylate would have a unique reactivity profile compared to its isomers:
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The 2-position in furans is generally more reactive toward electrophilic substitution than other positions, but the presence of an electron-withdrawing cyano group at this position would alter this reactivity.
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The proximity of the cyano and carboxylate groups in methyl 2-cyanofuran-3-carboxylate creates a different electronic environment compared to isomers where these groups are separated by multiple positions.
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